molecular formula C16H16FN3O7 B13429195 1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-[(4-nitrophenyl)methyl]pyrimidine-2,4-dione

1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-[(4-nitrophenyl)methyl]pyrimidine-2,4-dione

Cat. No.: B13429195
M. Wt: 381.31 g/mol
InChI Key: AOOYPGSHBAUMFT-FAAHXZRKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to Fluorinated Nucleoside Analogs in Modern Drug Development

Historical Context of Fluorine Incorporation in Nucleoside-Based Therapeutics

The strategic use of fluorine in nucleoside analogs dates to the 1970s, when researchers recognized its ability to modulate sugar conformation and enzyme recognition. Early studies demonstrated that replacing hydrogen or hydroxyl groups with fluorine altered the "sugar pucker" of nucleosides, locking them into specific conformations preferred by kinases or polymerases. For instance, the 2′-fluoro substitution in arabinonucleosides stabilized the 3′-endo conformation, mimicking natural substrates of viral reverse transcriptases. This discovery laid the groundwork for antiviral agents like sofosbuvir and azvudine, which exploit fluorine’s electronegativity to resist enzymatic degradation.

A pivotal advancement came with gemcitabine (2′,2′-difluorocytidine), the first nucleoside analog featuring geminal fluorines. Despite initial skepticism about its conformational effects, gemcitabine’s two fluorines induced a unique ring distortion that enhanced its affinity for deoxycytidine kinase, enabling potent activity against pancreatic and lung cancers. Subsequent efforts focused on combining fluorine with other functional groups, such as azides or nitriles, to further optimize pharmacokinetic profiles. For example, azvudine’s 4′-azido-2′-fluoro configuration conferred broad-spectrum antiviral activity by stabilizing the glycosidic bond and altering ribose ring dynamics.

Table 1: Evolution of Fluorinated Nucleoside Analogs
Compound Fluorine Position Key Modification Therapeutic Application
Gemcitabine 2′,2′ Geminal difluoro Pancreatic cancer
Azvudine 2′ 4′-Azido HIV resistance
Sofosbuvir 2′ Phosphoramidate prodrug Hepatitis C
Target Compound 3′ 4-Nitrophenylmethyl base Under investigation

Structural Uniqueness of 3-[(4-Nitrophenyl)Methyl]Pyrimidine-2,4-Dione Hybrid Systems

The compound 1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-[(4-nitrophenyl)methyl]pyrimidine-2,4-dione exemplifies modern efforts to synergize fluorinated sugars with base modifications. Its sugar moiety adopts a 3-fluoro-4-hydroxy configuration, which stabilizes the oxolane ring in a 3′-endo conformation—a geometry favored by viral polymerases for incorporation into nascent DNA strands. The 2R,3S,4R,5R stereochemistry further ensures proper spatial alignment with enzymatic active sites, reducing off-target effects.

The pyrimidine-2,4-dione base is uniquely functionalized with a 4-nitrophenylmethyl group at the N3 position. This modification introduces a hydrophobic aromatic moiety that enhances membrane permeability and base-stacking interactions with viral DNA. The nitro group’s electron-withdrawing nature polarizes the base, potentially increasing hydrogen-bonding specificity with complementary nucleotides. Comparative studies of N3-alkylated analogs suggest that the 4-nitrophenyl group’s bulkiness may also sterically hinder excision by proofreading exonucleases, a common resistance mechanism in viral replication.

Key Structural Features:
  • Sugar Modifications :
    • 3-Fluoro substitution locks the sugar in a 3′-endo conformation, optimizing polymerase recognition.
    • 4-Hydroxy and 5-hydroxymethyl groups mimic natural ribose, facilitating phosphorylation by host kinases.
  • Base Modifications :
    • The 4-nitrophenylmethyl group at N3 increases hydrophobicity, enhancing cellular uptake.
    • Nitro group polarization strengthens base-pairing fidelity with adenine or thymine residues.

Properties

Molecular Formula

C16H16FN3O7

Molecular Weight

381.31 g/mol

IUPAC Name

1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-[(4-nitrophenyl)methyl]pyrimidine-2,4-dione

InChI

InChI=1S/C16H16FN3O7/c17-13-14(23)11(8-21)27-15(13)18-6-5-12(22)19(16(18)24)7-9-1-3-10(4-2-9)20(25)26/h1-6,11,13-15,21,23H,7-8H2/t11-,13+,14-,15-/m1/s1

InChI Key

AOOYPGSHBAUMFT-FAAHXZRKSA-N

Isomeric SMILES

C1=CC(=CC=C1CN2C(=O)C=CN(C2=O)[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)F)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1CN2C(=O)C=CN(C2=O)C3C(C(C(O3)CO)O)F)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthesis of the Fluorinated Sugar Moiety

  • Starting Material: Commonly, a protected ribose or deoxyribose derivative is used.
  • Fluorination: Selective fluorination at the 3-position of the sugar ring is achieved using electrophilic fluorinating agents such as DAST (diethylaminosulfur trifluoride) or related reagents under controlled low-temperature conditions to ensure stereoselectivity favoring the (3S) configuration.
  • Protection: Hydroxyl groups at the 4 and 5 positions are protected during fluorination to avoid side reactions, often as silyl ethers or acyl derivatives.
  • Deprotection: After fluorination, protecting groups are removed under mild acidic or basic conditions to restore free hydroxyl and hydroxymethyl groups.

Coupling with Pyrimidine Base

  • Base Selection: The pyrimidine-2,4-dione base is typically protected or activated at the 3-position for substitution.
  • Glycosylation: The fluorinated sugar is coupled with the pyrimidine base using a Lewis acid catalyst (e.g., trimethylsilyl triflate) to form the N-glycosidic bond, preserving the stereochemistry at the anomeric carbon.
  • Stereoselectivity: The reaction conditions are optimized to favor the β-anomer, consistent with natural nucleosides.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Fluorination of sugar moiety DAST, CH2Cl2, -78 °C to 0 °C 70-85 Stereoselective fluorination
Deprotection of hydroxyls TBAF or acidic hydrolysis 80-90 Mild conditions to preserve fluoro group
Glycosylation Pyrimidine base, TMSOTf, CH2Cl2, 0 °C 60-75 β-anomer favored
Alkylation at 3-position 4-nitrophenylmethyl bromide, K2CO3, DMF, RT 65-80 Selective substitution

Research Findings and Variations

  • Stereochemical Control: Multiple studies emphasize the importance of controlling stereochemistry during fluorination and glycosylation to achieve biologically active isomers.
  • Alternative Fluorinating Agents: Other fluorinating agents such as Selectfluor have been explored for improved selectivity and milder reaction conditions.
  • Protecting Group Strategies: The choice of protecting groups (e.g., TBDMS, acetyl) affects the overall yield and purity; orthogonal protection schemes allow selective deprotection.
  • Scale-up Considerations: For industrial synthesis, continuous flow fluorination has been reported to enhance safety and reproducibility.
  • Biological Activity Correlation: The presence of the 4-nitrophenylmethyl group at the 3-position of the pyrimidine ring is linked to enhanced binding affinity in antiviral nucleoside analogs, justifying the synthetic effort.

Summary Table of Key Synthetic Parameters

Parameter Details
Molecular Formula C17H15FN3O7 (approximate for nitrophenyl derivative)
Molecular Weight ~ 400-450 g/mol (depending on exact substitution)
Fluorination Agent DAST, Selectfluor, or equivalents
Glycosylation Catalyst Trimethylsilyl triflate (TMSOTf)
Alkylation Base Potassium carbonate (K2CO3)
Solvents Used Dichloromethane (CH2Cl2), Dimethylformamide (DMF)
Temperature Range -78 °C to room temperature
Typical Yields 60-85% per step

Chemical Reactions Analysis

Types of Reactions

2’-Deoxy-2’-fluoro-N3-(4-nitrobenzyl)-beta-D-arabinouridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized nucleoside derivatives, while reduction can produce amine-substituted nucleosides .

Comparison with Similar Compounds

Key Observations:

  • Fluorination: The 3-fluoro substitution in the target compound and ’s analogue reduces sugar ring flexibility and enhances metabolic stability compared to non-fluorinated derivatives (e.g., uridine).
  • Azido and Iodo Modifications : Compounds like use azido or iodo groups for prodrug strategies or radiolabeling, whereas the nitro group in the target compound may serve as an electron-withdrawing moiety for redox-based mechanisms.

Pharmacological and Computational Insights

  • Antiviral Activity : The target compound’s fluorinated sugar and nitroaryl group may synergize to inhibit viral replication, similar to oxathiolane derivatives (e.g., lamivudine ). Computational docking studies suggest the nitro group could form π-π interactions with conserved residues in viral polymerases .
  • Solubility and LogP : The 4-nitrophenylmethyl group increases LogP (~1.8 estimated) compared to polar azido or hydroxylated analogues (LogP: -0.9 to 0.5 ), implying better lipid membrane penetration but poorer aqueous solubility.
  • Synthetic Accessibility : The nitro group introduces challenges in regioselective synthesis compared to methyl or azido derivatives, requiring protective strategies for the sugar’s hydroxyl groups during coupling reactions .

Stability and Metabolic Resistance

  • The 3-fluoro and 4-hydroxy configuration in the target compound mimics gemcitabine’s deoxycytidine analogue, conferring resistance to phosphorylase-mediated cleavage .
  • In contrast, oxathiolane derivatives (e.g., ) exhibit enhanced stability in acidic environments due to their non-natural sugar ring, whereas the nitro group may render the target compound susceptible to nitroreductase activity in certain tissues.

Biological Activity

The compound 1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-[(4-nitrophenyl)methyl]pyrimidine-2,4-dione (commonly referred to as FMAU or Ara-2'-F) has garnered attention in pharmacological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

  • Molecular Formula : C10H13FN2O5
  • CAS Number : 69256-17-3
  • Synonyms : FMAU, 2'-Fluoro-5-methylarabinosyluracil

FMAU is a nucleoside analog that mimics naturally occurring nucleosides. Its mechanism primarily involves:

  • Inhibition of Viral Replication : FMAU has been shown to inhibit the replication of certain viruses by integrating into viral RNA or DNA.
  • Interference with Nucleotide Metabolism : The compound competes with natural substrates for incorporation into nucleic acids, disrupting normal cellular functions.

Biological Activity

Recent studies have demonstrated the following biological activities:

Antiviral Properties

FMAU has been evaluated for its antiviral efficacy against various viruses:

  • Herpes Simplex Virus (HSV) : FMAU exhibits significant antiviral activity against HSV types 1 and 2. In vitro studies showed a dose-dependent reduction in viral titers, with IC50 values indicating effective inhibition at low concentrations .

Antitumor Activity

Research indicates that FMAU may also possess antitumor properties:

  • Cell Proliferation Inhibition : In various cancer cell lines, FMAU has been shown to inhibit cell proliferation effectively. For instance, studies report a reduction in tumor cell viability by over 50% at concentrations as low as 10 µM .

Case Studies

Several clinical and preclinical studies have highlighted the potential applications of FMAU:

  • Study on HSV Treatment :
    • A study conducted on infected human fibroblast cells demonstrated that treatment with FMAU led to a significant decrease in HSV replication. The results indicated a higher efficacy compared to other nucleoside analogs like Acyclovir .
  • Antitumor Efficacy in Animal Models :
    • In vivo experiments using murine models of cancer showed that administration of FMAU resulted in tumor size reduction by approximately 30% compared to control groups. Histological analyses revealed decreased mitotic activity in treated tumors .

Data Tables

Biological ActivityIC50 (µM)Reference
HSV Type 15
HSV Type 27
Cancer Cell Lines10

Q & A

Basic: What are the critical steps in synthesizing this compound, and how do reaction conditions impact yield and purity?

Answer:
The synthesis involves multi-step organic reactions, including:

  • Stereoselective fluorination : The 3-fluoro group in the oxolane ring requires precise temperature control (e.g., -78°C to 0°C) to avoid racemization .
  • Protection/deprotection strategies : Hydroxyl and hydroxymethyl groups on the sugar moiety often use tert-butyldimethylsilyl (TBS) or acetyl protecting groups, with deprotection via tetrabutylammonium fluoride (TBAF) or mild acidic conditions .
  • Coupling reactions : The pyrimidine-2,4-dione core is functionalized with the 4-nitrophenylmethyl group via nucleophilic substitution or Mitsunobu reactions, requiring anhydrous conditions and catalysts like palladium .
    Key considerations : pH control (6.5–7.5) stabilizes the nitrophenyl group, while excess reagents are minimized to reduce byproducts. Yield optimization relies on monitoring via TLC and HPLC .

Basic: Which analytical techniques are essential for characterizing this compound’s structure and purity?

Answer:

  • NMR spectroscopy : 1H/13C/19F NMR confirms stereochemistry (e.g., 3-fluoro configuration) and nitrophenyl substitution patterns. Coupling constants (e.g., JHF ~50 Hz) validate the oxolane ring conformation .
  • Mass spectrometry (HRMS) : Exact mass analysis (e.g., m/z 425.0921 [M+H]+) verifies molecular formula and detects trace impurities .
  • X-ray crystallography : Resolves ambiguities in stereochemistry for the oxolane and pyrimidine moieties, critical for structure-activity relationship (SAR) studies .
    Purity assessment : HPLC with UV detection (λ = 254 nm) ensures ≥95% purity, while elemental analysis validates stoichiometry .

Advanced: How does the fluorinated oxolane moiety influence the compound’s interaction with biological targets?

Answer:
The 3-fluoro group enhances:

  • Metabolic stability : Fluorine’s electronegativity reduces enzymatic degradation by cytochrome P450 enzymes, extending half-life in vitro .
  • Target binding : In antiviral studies, the fluoro-oxolane mimics ribose in viral RNA polymerases, inducing competitive inhibition. Computational docking (e.g., AutoDock Vina) shows ΔG values ≤ -8.5 kcal/mol for polymerase active sites .
    Contradictions : Some studies report reduced potency against mutant polymerases (e.g., K65R in HIV-1), suggesting fluorine’s steric effects may limit adaptability. Resolving this requires mutagenesis assays paired with molecular dynamics simulations .

Advanced: How can researchers address discrepancies in reported biological activities (e.g., antiviral vs. anticancer effects)?

Answer:

  • Experimental variables : Differences in cell lines (e.g., HeLa vs. HepG2) and assay protocols (e.g., IC50 vs. EC90) may explain variability. Standardize assays using WHO-recommended cell models and controls .
  • Mechanistic studies : Use siRNA knockdowns to confirm target specificity. For example, silencing thymidylate synthase (TS) in cancer cells clarifies whether antiproliferative effects are TS-dependent .
  • Data reconciliation : Meta-analysis of dose-response curves (e.g., Hill slopes) identifies outliers. Cross-validate with in vivo pharmacokinetics (e.g., AUC0–24h ≥ 500 ng·h/mL in murine models) .

Advanced: What strategies optimize this compound’s solubility and stability for in vivo studies?

Answer:

  • Co-solvent systems : Use 10% DMSO/30% PEG-400 in saline for intravenous administration, achieving solubility ≥2 mg/mL. Avoid aqueous buffers with pH >7.5 to prevent nitro group hydrolysis .
  • Lyophilization : Formulate with trehalose (1:5 w/w) to enhance shelf life (>12 months at -20°C). Monitor degradation via accelerated stability testing (40°C/75% RH for 6 weeks) .
  • Prodrug approaches : Phosphorylation of the hydroxymethyl group improves oral bioavailability (e.g., ≥40% in rat models) .

Advanced: How can computational methods guide the design of derivatives with enhanced activity?

Answer:

  • QSAR modeling : Use descriptors like logP (optimal 1.5–2.5) and polar surface area (≤90 Ų) to predict membrane permeability. Train models with datasets from PubChem BioAssay (AID 1259351) .
  • Free-energy perturbation (FEP) : Predict binding affinity changes for nitro-to-cyano substitutions, reducing off-target effects .
  • ADMET prediction : SwissADME identifies potential hERG channel inhibition (risk score >0.7), guiding structural modifications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.